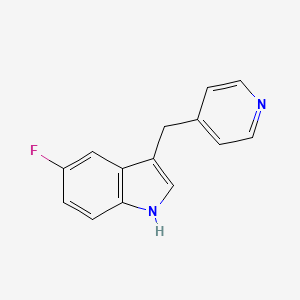
5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole
Overview
Description
5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available indole derivatives.
Fluorination: Introduction of the fluorine atom at the 5-position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Pyridinylmethylation: The pyridinylmethyl group is introduced through a nucleophilic substitution reaction, often using pyridine derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions, purification processes, and waste management.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom and pyridinylmethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: A simpler derivative with only a fluorine atom at the 5-position.
3-(4-Pyridinylmethyl)indole: Lacks the fluorine atom but has the pyridinylmethyl group.
Indole-3-carbinol: A naturally occurring compound with different substituents.
Uniqueness
5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole is unique due to the combination of the fluorine atom and pyridinylmethyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
147595-44-6 |
|---|---|
Molecular Formula |
C14H11FN2 |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole |
InChI |
InChI=1S/C14H11FN2/c15-12-1-2-14-13(8-12)11(9-17-14)7-10-3-5-16-6-4-10/h1-6,8-9,17H,7H2 |
InChI Key |
NRPFMXYBERWMAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC3=CC=NC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














